molecular formula C22H27N3O5S B2606630 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235662-71-1

4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2606630
M. Wt: 445.53
InChI Key: JFBRMJHSDGWZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research on piperidine derivatives, including those structurally related to 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. These compounds have been evaluated for their potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. One study found that specific piperidine derivatives exhibited potent inhibitory effects on AChE, suggesting their potential as therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Another area of research focuses on benzamide derivatives of piperidine, investigating their roles as selective serotonin 4 (5-HT4) receptor agonists. These studies aim to explore the compounds' effects on gastrointestinal motility, highlighting their potential as prokinetic agents with fewer side effects derived from 5-HT3 and dopamine D2 receptor-binding affinity. This research could lead to novel treatments for gastrointestinal disorders by enhancing gastric emptying and defecation (Sonda et al., 2004).

Herbicidal Activity

Triazolopyrimidine sulfonanilide compounds, which share structural motifs with 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, have been explored for their herbicidal activity. These compounds act as inhibitors of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. The development of new compounds in this class aims to produce herbicides with high efficacy and faster degradation rates in soil, providing sustainable agricultural solutions (Chen et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Sulfonamides, including those derived from piperidine compounds, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds are of interest for their potential to treat infections and inflammatory conditions. The structural elucidation and biological evaluation of these new sulfonamide drugs contribute to the development of novel therapeutic agents with potential applications in human health (Hussain et al., 2022).

properties

IUPAC Name

4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16(26)18-7-9-19(10-8-18)31(28,29)23-15-17-11-13-25(14-12-17)22(27)24-20-5-3-4-6-21(20)30-2/h3-10,17,23H,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBRMJHSDGWZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.